![molecular formula C12H16N4S B7570637 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B7570637.png)
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It has been the subject of scientific research due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine involves the inhibition of various enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. Additionally, it has been shown to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. It has been found to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine in lab experiments include its potential as a therapeutic agent for various diseases and its ability to modulate multiple signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Future Directions
There are several future directions for the study of 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine. These include further studies to determine its efficacy and safety as a therapeutic agent for various diseases, the development of novel derivatives with improved pharmacological properties, and the identification of new signaling pathways and targets for this compound. Additionally, the use of advanced techniques, such as molecular modeling and structure-activity relationship studies, can provide valuable insights into the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its efficacy and safety as a therapeutic agent, and to identify new signaling pathways and targets for this compound.
Synthesis Methods
The synthesis of 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine involves several steps, including the reaction of 6-methylthieno[2,3-d]pyrimidin-4-amine with 1-bromo-4-piperidinylmethyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-8-6-10-11(14-7-15-12(10)17-8)16-4-2-9(13)3-5-16/h6-7,9H,2-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCBGRAHXKNTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.